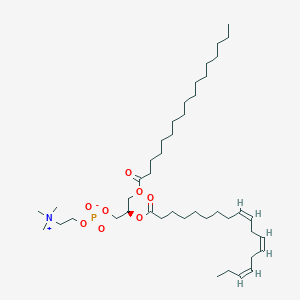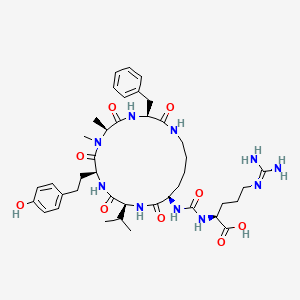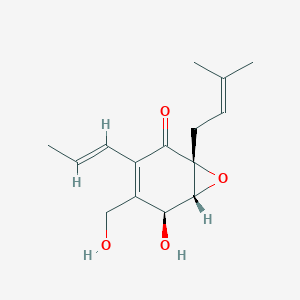![molecular formula C33H48O6 B1251463 (7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251463.png)
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one is a natural product found in Cytophaga with data available.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis Techniques
Research has explored synthesis techniques relevant to complex organic compounds, providing foundational knowledge applicable to the synthesis of compounds like the one . For example, studies have detailed the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry, highlighting methodologies in synthetic organic chemistry (Al-Zaidi, Crilley, & Stoodley, 1983).
Chemical Reactions
Investigations into the behavior of similar complex organic molecules under various conditions, such as the reaction of dimeres cyclooctatetraen with "methylene" and ethoxycarbonylcarben, shed light on potential reactivities and transformations of the compound (Hildenbrand, Plinke, Oth, & Schröder, 1978).
Molecular Rearrangements
Studies on molecular rearrangements, such as the Rh2(OAc)4-catalysed decomposition of diazo compounds, provide insights into the types of rearrangements that complex molecules might undergo and can inform the understanding of similar reactions in the compound of interest (Manitto, Monti, Zanzola, & Speranza, 1999).
Biological Applications
Antimalarial Studies
Research on the synthesis of compounds with similar structures and their evaluation as antimalarials, like the study of structure-activity relationships of the antimalarial agent artemisinin, could guide the exploration of potential biological applications for the compound (Avery et al., 1996).
Biosynthesis in Organisms
Studies on the biosynthesis of complex polyene compounds in organisms, such as basidiomycetes, offer insights into the natural production and potential biological roles of structurally complex molecules (Schwenk et al., 2014).
properties
Product Name |
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one |
|---|---|
Molecular Formula |
C33H48O6 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one |
InChI |
InChI=1S/C33H48O6/c1-5-6-7-9-13-25(2)18-21-32-27(4)19-20-28(34)15-10-8-11-16-29(35)22-26(3)14-12-17-30(36)23-31(37)24-33(38)39-32/h5,7-10,12-13,17-21,27-32,34-37H,1,3,6,11,14-16,22-24H2,2,4H3/b9-7-,10-8+,17-12+,20-19+,21-18+,25-13- |
InChI Key |
GXWAJHCYRDABLE-SMHIWBEXSA-N |
Isomeric SMILES |
CC1/C=C/C(C/C=C/CCC(CC(=C)C/C=C/C(CC(CC(=O)OC1/C=C/C(=C\C=C/CC=C)/C)O)O)O)O |
Canonical SMILES |
CC1C=CC(CC=CCCC(CC(=C)CC=CC(CC(CC(=O)OC1C=CC(=CC=CCC=C)C)O)O)O)O |
synonyms |
YM 32890A YM-32890 A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




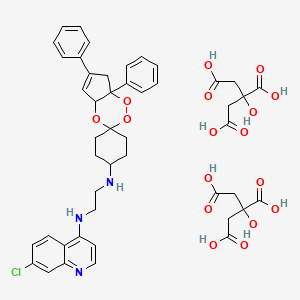
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
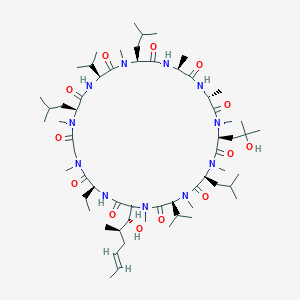


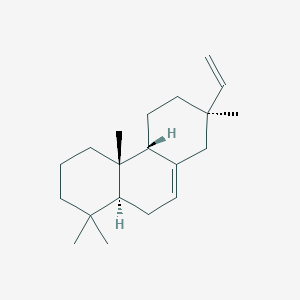

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)
